![molecular formula C14H12SSe B14484713 {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene CAS No. 65034-50-6](/img/structure/B14484713.png)
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene is a chemical compound known for its unique structure, which includes both phenylselanyl and sulfanyl groups attached to an ethenyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene typically involves the reaction of phenylselanyl chloride with an appropriate sulfanyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides and selenides.
Substitution: The phenylselanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides and selenoxides, while reduction can produce sulfides and selenides .
Scientific Research Applications
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene include:
- {[1-(Phenylselanyl)ethenyl]sulfanyl}toluene
- {[1-(Phenylselanyl)ethenyl]sulfanyl}phenol
- {[1-(Phenylselanyl)ethenyl]sulfanyl}aniline
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of phenylselanyl and sulfanyl groups attached to an ethenyl backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
65034-50-6 |
|---|---|
Molecular Formula |
C14H12SSe |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-phenylselanylethenylsulfanylbenzene |
InChI |
InChI=1S/C14H12SSe/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-11H,1H2 |
InChI Key |
AWDRVECCXMIHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(SC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


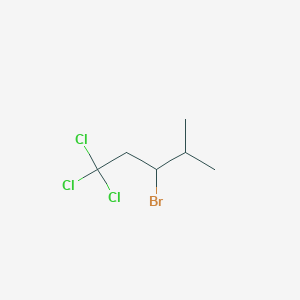
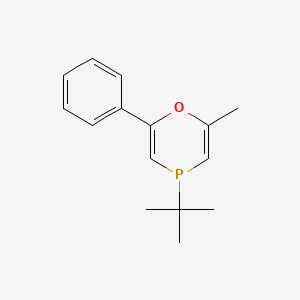

![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)

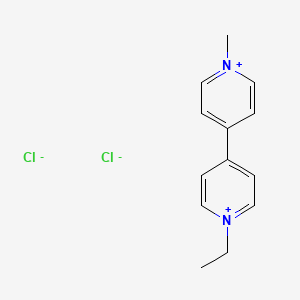
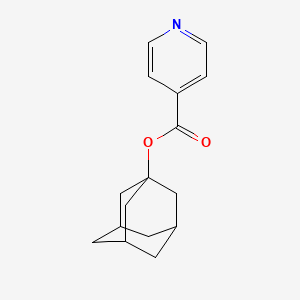
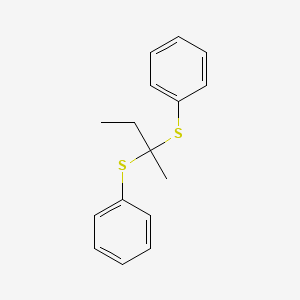
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
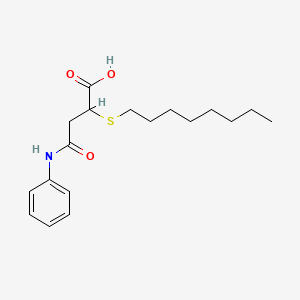
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
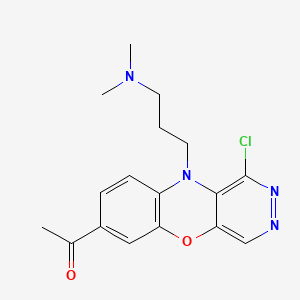
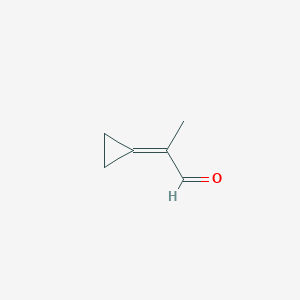
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)
